REACTION_CXSMILES
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[CH3:1][NH:2][C:3]([F:5])=[O:4].[Cl:6][C:7]([Cl:11])([Cl:10])[S:8]Cl.CCOP(OC1C=CC2C(C)=CC(OC=2C=1)=O)(OCC)=S>>[CH3:1][N:2]([S:8][C:7]([Cl:11])([Cl:10])[Cl:6])[C:3]([F:5])=[O:4]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CNC(=O)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC(SCl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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CN(C(=O)F)SC(Cl)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |